Ftaxilide: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
Ftaxilide: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ftaxilide, also known by its IUPAC name 2',6'-Dimethylphthalanilic acid, is a small molecule with emerging interest in the field of neurodegenerative disease research. Initially classified as an antiarrhythmic agent, recent studies have highlighted its potential neuroprotective effects, particularly in the context of Amyotrophic Lateral Sclerosis (ALS). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Ftaxilide, intended to support further research and development efforts.
Chemical Structure and Properties
Ftaxilide is an achiral molecule with the chemical formula C₁₆H₁₅NO₃.[1] Its structure features a phthalanilic acid moiety substituted with two methyl groups on the aniline ring.
Table 1: Chemical Identifiers for Ftaxilide
| Identifier | Value |
| IUPAC Name | 2',6'-Dimethylphthalanilic acid |
| CAS Number | 19368-18-4[1] |
| Molecular Formula | C₁₆H₁₅NO₃[1] |
| Molecular Weight | 269.3 g/mol [1] |
| SMILES | Cc1cccc(C)c1NC(=O)c2ccccc2C(=O)O[1] |
| InChI | InChI=1S/C16H15NO3/c1-10-6-5-7-11(2)14(10)17-15(18)12-8-3-4-9-13(12)16(19)20/h3-9H,1-2H3,(H,17,18)(H,19,20)[1] |
Table 2: Physicochemical Properties of Ftaxilide
| Property | Value |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
| pKa | Data not available |
Biological Activity and Mechanism of Action
While initially investigated as an antiarrhythmic agent, recent research has shifted focus towards the neuroprotective potential of Ftaxilide.
A key study identified Ftaxilide in a phenotypic screen for compounds that enhance the survival of induced pluripotent stem cell (iPSC)-derived motor neurons from ALS patients.[2] This suggests that Ftaxilide may have a protective effect against the neurodegenerative processes characteristic of ALS.
The precise mechanism of action of Ftaxilide is not yet fully elucidated. However, the screening study that identified its neuroprotective activity was designed to find compounds that could mitigate the toxic effects of TDP-43 proteinopathy, a hallmark of most ALS cases.[2][3] The study highlighted the suppression of the SYF2 gene as a potential therapeutic strategy in ALS, and while Ftaxilide's direct target remains unknown, its activity in this assay suggests a potential interaction with pathways related to SYF2 and TDP-43.[2][4][5]
Further research is required to determine the specific molecular targets of Ftaxilide and to fully understand the signaling pathways through which it exerts its neuroprotective effects.
Signaling Pathway
The following diagram illustrates a potential signaling pathway implicated by the research identifying Ftaxilide's neuroprotective activity. This pathway is a hypothetical model based on the known involvement of SYF2 and TDP-43 in ALS pathology and the observed effect of Ftaxilide on motor neuron survival.
Caption: Hypothetical signaling pathway of Ftaxilide's neuroprotective effect.
Pharmacokinetics and Pharmacodynamics
There is currently no publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) or pharmacodynamics of Ftaxilide in preclinical or clinical studies. Further investigation is necessary to characterize these critical drug-like properties.
Experimental Protocols
The following is a detailed methodology for the iPSC-derived motor neuron survival assay, as adapted from the study that identified the neuroprotective activity of Ftaxilide.[2]
Experimental Workflow for iPSC-Derived Motor Neuron Survival Assay
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. SYF2 Suppression Mitigates Neurodegeneration in Models of Diverse Forms of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYF2 suppression mitigates neurodegeneration in models of diverse forms of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SYF2 is novel target for neuronal survival in ALS | BioWorld [bioworld.com]
- 5. Broad ALS Targets Show Signs of Success in Treating Genetic and Sporadic Forms | February 14, 2023 | Harrington Discovery Institute at University Hospitals [harringtondiscovery.org]
